17beta-Ethinylestradiol

Übersicht

Beschreibung

17beta-Ethinylestradiol (EE2) is a synthetic estrogen commonly used in oral contraceptives and hormone replacement therapy. It is known for its potent estrogenic effects and is a widely recognized endocrine-disrupting chemical (EDC). EE2 can be found in the environment, particularly in wastewater, due to its extensive use and excretion by humans. Its presence in aquatic environments has raised concerns due to its ability to interfere with the endocrine systems of wildlife, particularly fish, leading to altered reproductive functions and potential population-level effects .

Synthesis Analysis

While the provided papers do not directly address the synthesis of EE2, they do discuss its environmental presence and the implications of its synthetic nature as an EDC. EE2 is synthesized for use in pharmaceuticals but can enter the environment through excretion and insufficient wastewater treatment processes .

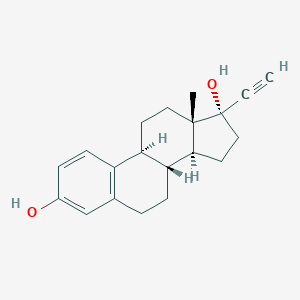

Molecular Structure Analysis

EE2's molecular structure includes a phenolic ring, which is a key feature contributing to its estrogenic activity. The presence of this phenolic ring is also significant in the formation of by-products during photodegradation processes, which can lead to the formation of hydroxylated phenolic- or quinone-type compounds .

Chemical Reactions Analysis

EE2 undergoes various chemical reactions in the environment, including photodegradation and oxidation. Photodegradation studies have shown that EE2 can be transformed into various by-products when exposed to UV light, with similar photolysis efficiencies to natural estrogens like 17beta-estradiol . Oxidation processes such as ozonation and O3/H2O2 have been effective in removing EE2 from aqueous solutions, with the removal rate being influenced by the pH level of the medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of EE2, such as its degradation behavior and estrogenic activity, are influenced by environmental conditions. For instance, the degradation and removal of estrogenic activity of EE2 by ozonation and O3/H2O2 are highly effective, with removal rates exceeding 96% under certain pH conditions. The presence of a radical scavenger like t-butanol can reduce the removal efficiency, indicating that EE2's reactivity is affected by the presence of other chemicals in the environment . Additionally, EE2's estrogenic activity can be completely removed under acidic conditions (pH 3) when treated with ozonation or O3/H2O2 .

Relevant Case Studies

Several studies have investigated the effects of EE2 on various organisms. For example, prenatal and pubertal exposure to EE2 in gerbils has been shown to cause morphophysiological changes in the ovaries, affecting hormone levels and follicle development . In Drosophila melanogaster, EE2 exposure decreased survival and fertility and affected the expression of genes involved in hormonal responses and vitellogenesis . In largemouth bass, dietary exposure to EE2 modulated physiological endpoints and gene signaling pathways, leading to reduced vitellogenin concentrations and alterations in reproductive gene expression . Similarly, in fathead minnows, exposure to environmentally relevant concentrations of EE2 significantly reduced egg production and altered liver gene expression and plasma vitellogenin levels .

Wissenschaftliche Forschungsanwendungen

Environmental Science and Pollution Research

- Field : Environmental Science

- Application : The study assesses the chronic effects of 17α-ethinylestradiol (EE2) on the non-target organism Daphnia magna .

- Method : Daphnia magna was chronically exposed (21 days) to 0.00 (control group), 0.10, 1.00, 10.0, and 100 μg/L of EE2 .

- Results : The study found that D. magna exposed to the EE2 concentrations had significant effects in individual (life-history) and sub-individual (biochemical levels) parameters . Alterations such as anticipation in the age at first reproduction, a decrease of the growth rate, oxidative stress, and lipid peroxidation were detected, as well as genotoxic damage .

Risk Assessment for 17-[Beta]-Estradiol in Waters of China

- Field : Environmental Contamination and Toxicology

- Application : The study provides a predicted no-effect concentration and risk assessment for 17-[Beta]-Estradiol in waters of China .

- Method : The study uses a machine learning algorithm to predict the no-effect concentration of 17-[Beta]-Estradiol .

- Results : The study found that 17-[Beta]-Estradiol can act as mimics of natural hormones, agonists or antagonists of hormone receptors, and may cause indirect effects by modulating certain processes (e.g., synthesis, transport, metabolism) that disrupt endocrine function .

Wastewater Treatment

- Field : Environmental Science

- Application : The study discusses the concentrations of 17α-Ethinylestradiol (EE2) in the environment and methods for wastewater treatment .

- Method : The study reviews recent data on observable trends of environmental levels of EE2 and methods to reduce EE2 levels in wastewater, before it can enter the environment .

- Results : Several methods for the reduction of EE2 levels of up to 100% removal efficiency were reported recently and are of chemical, biological, adsorptive or ion-exchange nature .

Natural Degradation in Surface Water

- Field : Environmental Science

- Application : The study models the natural degradation of 17-α-ethinylestradiol in surface water .

- Method : Several crystals of EE2 standard substance were placed on the water surface, and the mixture was stirred for 24 hours .

- Results : The study provides a model for the natural degradation of EE2 in surface water .

Endocrine Disruptive Substance

- Field : Pharmacology

- Application : 17α-Ethinylestradiol (EE2) is a frequently used drug and an endocrine disruptive substance . Adverse effects on biota have been reported when they are exposed to this substance in the environment .

- Method : The study reviews recent data on observable trends of environmental levels of EE2 and methods to reduce EE2 levels in wastewater, before it can enter the environment .

- Results : Several methods for the reduction of EE2 levels of up to 100% removal efficiency were reported recently and are of chemical, biological, adsorptive or ion-exchange nature .

Predicted No-Effect Concentration and Risk Assessment

- Field : Environmental Contamination and Toxicology

- Application : The study provides a predicted no-effect concentration and risk assessment for 17-[Beta]-Estradiol .

- Method : The study uses a machine learning algorithm to predict the no-effect concentration of 17-[Beta]-Estradiol .

- Results : The study found that 17-[Beta]-Estradiol can act as mimics of natural hormones, agonists or antagonists of hormone receptors, and may cause indirect effects by modulating certain processes (e.g., synthesis, transport, metabolism) that disrupt endocrine function .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873493 | |

| Record name | 17-epi-Ethynylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17beta-Ethinylestradiol | |

CAS RN |

4717-38-8 | |

| Record name | 17beta-Ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-epi-Ethynylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.BETA.-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

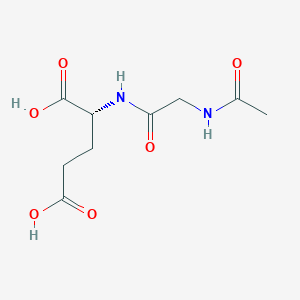

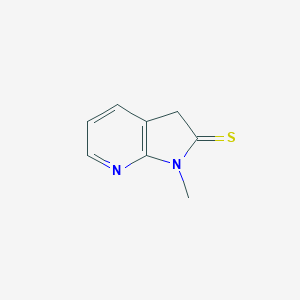

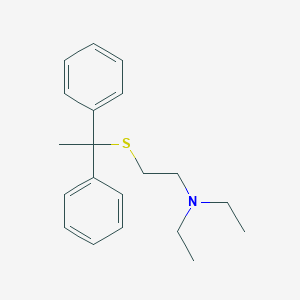

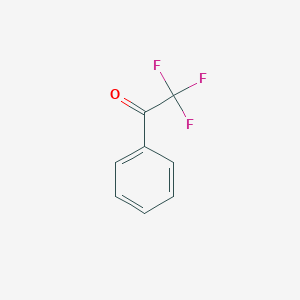

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

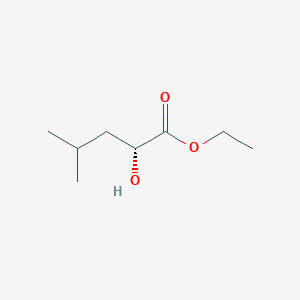

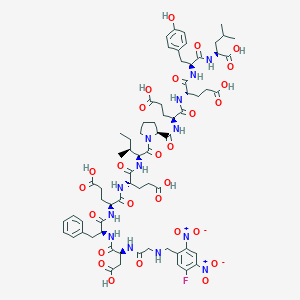

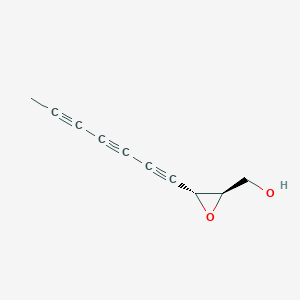

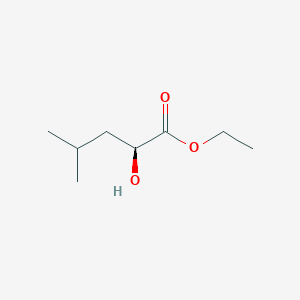

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)

![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)